4-Methyl-3,4-dinitrocyclohexa-2,5-dien-1-one
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Overview
Description
4-Methyl-3,4-dinitrocyclohexa-2,5-dien-1-one is an organic compound characterized by a cyclohexadienone core with methyl and dinitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dinitrocyclohexa-2,5-dien-1-one typically involves nitration reactions. One common method involves the nitration of 4-methylphenol (p-cresol) using a mixture of concentrated sulfuric acid and nitric acid. The reaction proceeds under controlled temperature conditions to yield the desired dinitro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dinitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating mixtures are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or further nitrated products.
Scientific Research Applications
4-Methyl-3,4-dinitrocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dinitrocyclohexa-2,5-dien-1-one involves its interaction with molecular targets through its nitro and methyl groups. The nitro groups can participate in redox reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-dien-1-one: Similar structure with dimethyl substitution.
3,5-Dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one: Contains chloro and diazo groups instead of methyl
Uniqueness
Its methyl group provides steric hindrance and electronic effects that differentiate it from other similar compounds .
Properties
CAS No. |
112251-86-2 |
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Molecular Formula |
C7H6N2O5 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
4-methyl-3,4-dinitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H6N2O5/c1-7(9(13)14)3-2-5(10)4-6(7)8(11)12/h2-4H,1H3 |
InChI Key |
ANNFWQOZYFVZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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